REACTION_CXSMILES
|
N1C=CC=CC1=[O:7].[H-].[Na+].N#N.[CH3:12][C:13]1([CH3:26])[N:18]=[C:17](Cl)[C:16]2[CH:20]=[C:21]([C:24]#[N:25])[CH:22]=[CH:23][C:15]=2[O:14]1.C(C1C=CC(O)=C(C=1)C(N)=O)#N>CN(C=O)C.CC(C)=O>[CH3:12][C:13]1([CH3:26])[NH:18][C:17](=[O:7])[C:16]2[CH:20]=[C:21]([C:24]#[N:25])[CH:22]=[CH:23][C:15]=2[O:14]1 |f:1.2|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
N1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
741 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
2,2-dimethyl-4-chloro-6-cyano-2H-1,3-benzoxazine
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(C(=N1)Cl)C=C(C=C2)C#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC(=C(C(=O)N)C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
After the mixture has been stirred for 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(C(N1)=O)C=C(C=C2)C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |